

# An In-Depth Technical Guide to 2-Methyl-7-Phenyl-1H-Indene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-methyl-7-phenyl-1H-indene

Cat. No.: B139913

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of **2-methyl-7-phenyl-1H-indene**. The information is curated for researchers in organic chemistry, medicinal chemistry, and drug development.

## Molecular Structure and Properties

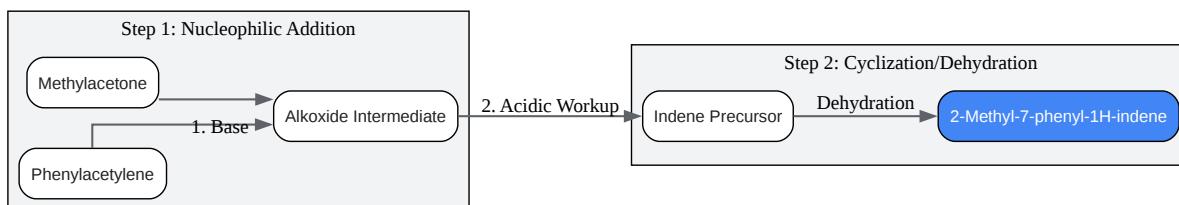
**2-Methyl-7-phenyl-1H-indene** is a polycyclic aromatic hydrocarbon with a molecular formula of C<sub>16</sub>H<sub>14</sub> and a molecular weight of approximately 206.28 g/mol .[\[1\]](#)[\[2\]](#) The structure consists of a phenyl group attached to the seventh position of a 2-methyl-1H-indene core.

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>14</sub>	[1][2]
Molecular Weight	206.28 g/mol	[1][2]
CAS Number	153733-75-6	[1]
SMILES	CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3	[2]
IUPAC Name	2-methyl-7-phenyl-1H-indene	[2]
Melting Point	47-49 °C	[1]
Boiling Point	120 °C at 0.1 mmHg	[1]
Appearance	Colorless to light yellow liquid	[1]

## Synthesis of 2-Methyl-7-Phenyl-1H-Indene

While a specific detailed protocol for the synthesis of **2-methyl-7-phenyl-1H-indene** is not readily available in the searched literature, a general and commonly used method involves the nucleophilic addition of phenylacetylene to methylacetone.<sup>[1]</sup> Furthermore, a multi-step synthesis for related 2-methyl-4-phenylindene has been described, which can be adapted for the synthesis of the 7-phenyl isomer. This process generally involves the formation of a substituted propanenitrile, followed by cyclization and subsequent functionalization.

A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization for the specific synthesis of **2-methyl-7-phenyl-1H-indene**.



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Caption: Generalized synthetic workflow for **2-methyl-7-phenyl-1H-indene**.

## Illustrative Experimental Protocol (Adapted from related syntheses)

The following is a generalized protocol for the synthesis of substituted indenes and should be adapted and optimized for the specific synthesis of **2-methyl-7-phenyl-1H-indene**.

### Materials:

- Phenylacetylene
- Methylacetone (Acetone)
- Strong base (e.g., sodium amide, n-butyllithium)
- Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
- Acid for workup (e.g., dilute hydrochloric acid)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

### Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the anhydrous aprotic solvent.
- Deprotonation: The strong base is carefully added to the solvent. Phenylacetylene is then added dropwise from the dropping funnel at a controlled temperature (typically 0 °C or below). The mixture is stirred for a specified time to ensure complete formation of the phenylacetylidyne anion.

- Nucleophilic Addition: Methylacetone is added dropwise to the solution of the phenylacetylide. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.
- Quenching and Workup: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to 0 °C and carefully quenched by the slow addition of an acidic solution.
- Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system to yield the pure **2-methyl-7-phenyl-1H-indene**.

## Spectroscopic Characterization

Detailed, publicly available spectroscopic data for **2-methyl-7-phenyl-1H-indene** is limited. However, based on the known structure and data from similar compounds, the expected spectral characteristics are summarized below. While a <sup>1</sup>H NMR spectrum is noted to be available, the specific data is not provided in the search results.[\[3\]](#)

### 3.1. <sup>1</sup>H NMR Spectroscopy (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.2	m	9H	Aromatic protons (phenyl and indene rings)
~6.5	s	1H	Vinylic proton on the indene ring
~3.3	s	2H	Methylene protons (-CH <sub>2</sub> -) of the indene ring
~2.1	s	3H	Methyl protons (-CH <sub>3</sub> )

### 3.2. <sup>13</sup>C NMR Spectroscopy (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~145-130	Aromatic and vinylic carbons
~130-120	Aromatic and vinylic carbons
~40	Methylene carbon (-CH <sub>2</sub> -)
~15	Methyl carbon (-CH <sub>3</sub> )

### 3.3. Mass Spectrometry

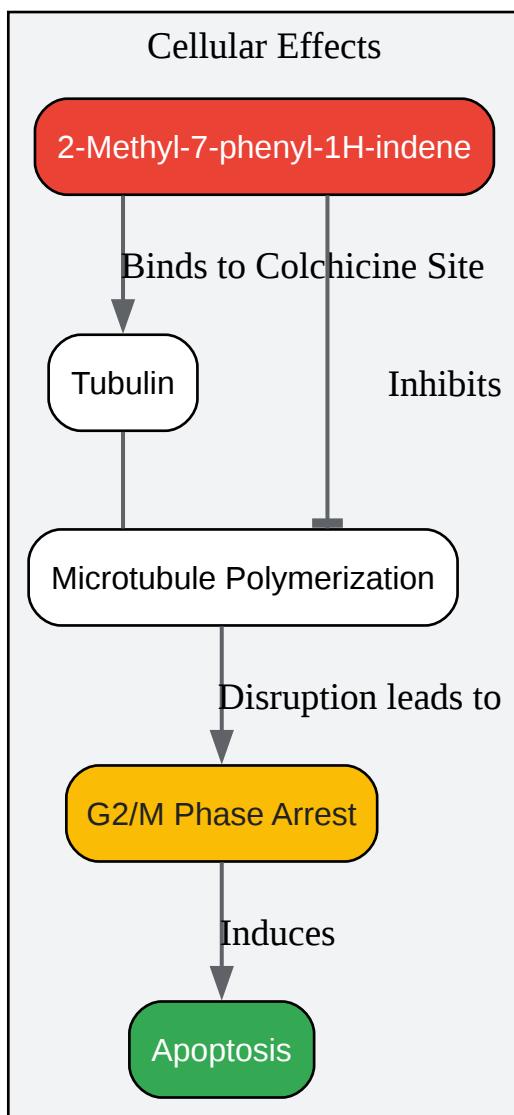
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  206, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group ( $m/z$  191) and other characteristic fragments of the indene and phenyl structures. Predicted mass spectrometry data for various adducts is available.[\[4\]](#)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	207.11682
[M+Na] <sup>+</sup>	229.09876
[M-H] <sup>-</sup>	205.10226
[M] <sup>+</sup>	206.10899

## Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of **2-methyl-7-phenyl-1H-indene** in the available search results, the indene scaffold is present in a number of compounds with demonstrated biological activities, including antitumor properties.<sup>[5]</sup> For instance, certain dihydro-1H-indene derivatives have been shown to act as tubulin polymerization inhibitors, binding to the colchicine site.<sup>[6]</sup> This inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Based on the activity of related indene compounds, a hypothetical signaling pathway for the antitumor activity of **2-methyl-7-phenyl-1H-indene** could involve the disruption of microtubule dynamics, leading to the activation of the apoptotic cascade.



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Caption: Postulated signaling pathway for the antitumor activity of indene derivatives.

This proposed mechanism is based on the known activity of other substituted indenes and would require experimental validation for **2-methyl-7-phenyl-1H-indene**.

## Conclusion

**2-Methyl-7-phenyl-1H-indene** is a readily characterizable small molecule with potential for further investigation, particularly in the context of medicinal chemistry. The synthesis, while not explicitly detailed for this specific isomer, can be approached through established methods for

related indene derivatives. The indene scaffold's known association with antitumor activity suggests that **2-methyl-7-phenyl-1H-indene** and its analogues could be promising candidates for drug discovery programs. Further research is warranted to elucidate its precise biological activity and mechanism of action.

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